Methyl dodec-3-enoate

Lipophilicity Physicochemical Property Computational Chemistry

Methyl dodec-3-enoate (CAS 6208-90-8) is a medium-chain, monounsaturated fatty acid methyl ester with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol. Its structure, featuring an (E)-configured double bond at the C3 position and a terminal methyl ester, defines its physicochemical and reactive properties.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 6208-90-8
Cat. No. B15490136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dodec-3-enoate
CAS6208-90-8
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCC(=O)OC
InChIInChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h10-11H,3-9,12H2,1-2H3
InChIKeyIRXUVGOJGGUKDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Dodec-3-enoate (CAS 6208-90-8) for Specialty Chemical Procurement: A Technical Introduction


Methyl dodec-3-enoate (CAS 6208-90-8) is a medium-chain, monounsaturated fatty acid methyl ester with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol. Its structure, featuring an (E)-configured double bond at the C3 position and a terminal methyl ester, defines its physicochemical and reactive properties . This compound serves as a valuable intermediate in organic synthesis and materials science research, with documented applications in pheromone-related studies and as a building block for more complex molecules [1].

Stereochemistry Defined (E)-3-dodecenoate isomer for structure-activity studies
Research Context Semiochemical and pheromone-related intermediate
Polarity Profile Higher polarity than saturated and other dodecenoate isomers

The Risks of Generic Substitution with Methyl Dodec-3-enoate Analogs: A Procurement Perspective


In-class dodecenoate esters cannot be interchanged without rigorous evaluation. Simple substitution based on carbon chain length or molecular weight is insufficient, as the precise position and stereochemistry of the double bond critically influence both physicochemical properties and biological activity. For instance, the (E)-3-dodecenoate isomer exhibits distinct LogP, polarity, and bioactivity compared to its (Z)-isomer, 2-dodecenoate, and saturated analogs [1]. These differences directly impact performance in applications ranging from semiochemical research to organic synthesis. Relying on a generic alternative risks compromising experimental reproducibility, yield, and product specificity, underscoring the necessity for exact compound procurement.

Positional Isomers
Δ2 or Δ11 double-bond position may shift polarity and reactivity, altering synthetic utility.
Geometric (Z)-Isomer
(Z)-3-dodecenoate can produce different semiochemical behavioral response; stereochemistry may not transfer.
Saturated Analog
Methyl dodecanoate lacks the double bond needed for downstream transformations and shows higher lipophilicity.

Quantitative Differentiation of Methyl Dodec-3-enoate (6208-90-8) Against Key Comparators


Enhanced Polarity and Reduced Lipophilicity (LogP) vs. Methyl Dodecanoate

Methyl dodec-3-enoate exhibits a significantly lower calculated partition coefficient (LogP) compared to its saturated analog, methyl dodecanoate. This indicates higher polarity and greater aqueous solubility, which can affect its behavior in biological systems and its reactivity in biphasic reaction media. For example, methyl dodec-3-enoate has a reported LogP of 3.86 , while methyl dodecanoate (methyl laurate) has a higher LogP of 4.08 [1]. This difference is attributable to the presence of the C3 double bond.

Lower LogP vs. Saturated
Cross-study comparable
ΔLogP = 0.22 (LogP 3.86 vs 4.08)
Higher polarity may support aqueous-phase or biphasic reaction design.
Calculated XLogP3 values; experimental confirmation recommended.
Lipophilicity Physicochemical Property Computational Chemistry

Distinct Lipophilicity Profile vs. Other Dodecenoate Positional Isomers

The position of the double bond significantly influences lipophilicity among dodecenoate isomers. Methyl dodec-3-enoate has a LogP of 3.86 , which is notably lower than that of methyl (E)-2-dodecenoate (estimated LogP of 5.07-5.57 [1]) and methyl 11-dodecenoate (LogP 4.98 ). This demonstrates that a Δ3 double bond confers greater polarity than Δ2 or terminal Δ11 unsaturation.

Isomer LogP Comparison
Cross-study comparable
1.21–1.71 LogP units more polar than Δ2 isomer; 1.12 units more polar than Δ11 isomer
Δ3 isomer provides distinct polarity context for synthesis route selection.
Based on estimation models; solvent-partition validation may be required.
Structure-Activity Relationship Lipophilicity Computational Chemistry

Stereoisomer-Specific Bioactivity: (E)- vs. (Z)-3-Dodecenoic Acid

In a contact chemoreception bioassay with Kladothrips nicolsoni larvae, (E)-3-dodecenoic acid, the acid precursor to the target methyl ester, exhibited distinct behavioral effects compared to its (Z)-isomer. (E)-3-dodecenoic acid increased the absolute change in direction of larvae compared to an n-hexane control, suggesting a potential repellent function [1]. While both isomers decreased the average time spent in the treated area, the (Z)-isomer was proposed as an alarm pheromone [1]. This demonstrates that the geometric configuration at the C3 double bond is critical for bioactivity.

Stereoisomer Bioactivity
Head-to-head comparison
(E)-3-dodecenoic acid increased direction change; (Z)-isomer proposed as alarm pheromone
Reported stereospecific behavioral response context for thrips larvae.
Contact assay, >99.8% isomeric purity; methyl ester as defined precursor.
Chemical Ecology Semiochemistry Bioactivity

High-Value Application Scenarios for Methyl Dodec-3-enoate (6208-90-8)


Semiochemical Research: A Defined Isomer for Pheromone and Repellent Studies

The (E)-3-dodecenoic acid moiety, when esterified as methyl dodec-3-enoate, serves as a key intermediate for investigating structure-activity relationships in insect chemical communication. Its distinct bioactivity profile, documented in a direct comparison with its (Z)-isomer, makes it essential for studies on thrips behavior and the development of novel pest management agents .

Organic Synthesis: A More Polar Building Block for Macrolactone Synthesis

The lower LogP and increased polarity of methyl dodec-3-enoate (LogP 3.86) compared to other dodecenoate isomers make it a unique building block in the synthesis of macrolactones and other complex molecules . Its enhanced water solubility facilitates reactions in biphasic media and can improve the efficiency of catalytic processes like ring-closing metathesis.

Analytical Reference Standard for GC-MS and Lipidomics

The precise molecular weight (212.33 g/mol) and exact mass (212.178) of methyl dodec-3-enoate, combined with its specific fragmentation pattern in electron ionization (EI) mass spectrometry, make it a reliable reference standard for the identification and quantification of unsaturated fatty acid methyl esters (FAMEs) in complex mixtures, such as biological extracts or industrial products [1].

Application
Selection Property
Validation Focus
Semiochemical SAR studies
Defined (E)-isomer identity
Stereochemical-control assay interpretation
Macrolactone / olefin metathesis synthesis
Higher polarity vs. other dodecenoates
Reaction-condition optimization in aqueous or biphasic media
FAME profiling by GC-MS
Exact mass and characteristic fragmentation
Identification and quantification in complex lipid extracts

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